(1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate
(1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate
Brand Name:
Vulcanchem
CAS No.:
159700-57-9
VCID:
VC20926095
InChI:
InChI=1S/C6H9NO2/c1-2-4-3-6(4,7)5(8)9/h2,4H,1,3,7H2,(H,8,9)/t4-,6+/m1/s1
SMILES:
C=CC1CC1(C(=O)[O-])[NH3+]
Molecular Formula:
C6H9NO2
Molecular Weight:
127.14 g/mol
(1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate
CAS No.: 159700-57-9
Cat. No.: VC20926095
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159700-57-9 |
|---|---|
| Molecular Formula | C6H9NO2 |
| Molecular Weight | 127.14 g/mol |
| IUPAC Name | (1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C6H9NO2/c1-2-4-3-6(4,7)5(8)9/h2,4H,1,3,7H2,(H,8,9)/t4-,6+/m1/s1 |
| Standard InChI Key | GALLMPFNVWUCGD-XINAWCOVSA-N |
| Isomeric SMILES | C=C[C@@H]1C[C@]1(C(=O)[O-])[NH3+] |
| SMILES | C=CC1CC1(C(=O)[O-])[NH3+] |
| Canonical SMILES | C=CC1CC1(C(=O)[O-])[NH3+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator